5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole
Overview
Description
5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole, abbreviated as 5-BM-3-MPA, is an organic compound consisting of three isoxazole rings and a bromomethyl group. It is a synthetic compound that has been studied extensively in recent years due to its potential applications in drug design and development. In
Scientific Research Applications
Spectral and Structural Analysis
- Spectral Studies and Crystal Structure : A study focused on 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, closely related to the compound , highlighted its characterization using spectral studies and crystal structure analysis. It also involved molecular docking and Hirshfeld surface analysis, providing insights into its molecular interactions and potential applications in antibacterial, antifungal, and anticancer activities (Sreenatha et al., 2017).
Biomedical Applications
- Antimicrobial and Antitubercular Activity : Research on isoxazole clubbed 1,3,4-oxadiazole derivatives, which includes structures similar to the specified compound, demonstrated significant antimicrobial and antitubercular activities. This indicates potential biomedical applications of such compounds in treating infections caused by bacteria like E. coli and M. tuberculosis (Shingare et al., 2018).
Material Science and Molecular Design
- Dithia- and Tetrathiacyclophanes : The reaction involving 5-bromomethyl-3-(p-bromomethylphenyl)isoxazole led to the formation of dithia- and tetrathiaisoxazolophanes. This study shows the compound's relevance in the field of material science, specifically in the synthesis of cyclic compounds with potential applications in various industries (Hatta et al., 1997).
Drug Development and Pharmacology
- Larvicidal Activity : In a study on 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, derivatives were tested for larvicidal activity against Aedes aegypti, showing potential as bioactive molecules in pharmaceutical and agrochemical sectors. This suggests the role of isoxazole compounds in developing new agents for pest control and disease prevention (Sampaio et al., 2023).
properties
IUPAC Name |
5-(bromomethyl)-3-(4-methoxyphenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQMLRXNRCWYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429384 | |
Record name | 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(4-methoxyphenyl)isoxazole | |
CAS RN |
196877-76-6 | |
Record name | 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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